BenchChemオンラインストアへようこそ!

4-Bromo-6-(2,6-difluorophenyl)pyrimidine

Cross-Coupling Medicinal Chemistry Process Chemistry

4-Bromo-6-(2,6-difluorophenyl)pyrimidine (CAS 1592716-86-3) is the preferred intermediate for medicinal chemistry programs targeting HIV-1 NNRTIs and kinase inhibitors. Unlike its 4-chloro analog, the bromo substituent ensures optimal oxidative addition kinetics in Pd-catalyzed cross-couplings, while the 2,6-difluorophenyl group provides critical conformational constraint and metabolic stabilization validated by X-ray crystallography (PDB 5K14). Procure this specific regioisomer to maintain synthetic efficiency and SAR relevance—generic analogs compromise both reactivity and pharmacological outcomes.

Molecular Formula C10H5BrF2N2
Molecular Weight 271.06 g/mol
CAS No. 1592716-86-3
Cat. No. B1475608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(2,6-difluorophenyl)pyrimidine
CAS1592716-86-3
Molecular FormulaC10H5BrF2N2
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CC(=NC=N2)Br)F
InChIInChI=1S/C10H5BrF2N2/c11-9-4-8(14-5-15-9)10-6(12)2-1-3-7(10)13/h1-5H
InChIKeyQEVHWNQVCJAIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(2,6-difluorophenyl)pyrimidine CAS 1592716-86-3 Supplier and Research-Grade Specification Profile


4-Bromo-6-(2,6-difluorophenyl)pyrimidine (CAS 1592716-86-3) is a halogenated heterocyclic building block belonging to the diarylpyrimidine (DAPY) class, characterized by a bromo substituent at the 4-position and a 2,6-difluorophenyl group at the 6-position of the pyrimidine ring [1]. With a molecular weight of 271.06 g/mol and a molecular formula of C10H5BrF2N2, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 and other kinase inhibitor scaffolds [1][2]. The molecule's distinct substitution pattern provides a unique handle for selective palladium-catalyzed cross-coupling reactions, making it a critical procurement item for drug discovery programs focused on fluorinated heterocycles.

Why 4-Bromo-6-(2,6-difluorophenyl)pyrimidine Cannot Be Replaced by Generic Halogenated Pyrimidine Analogs


The precise positioning of the bromine atom at the 4-position, combined with the electron-withdrawing 2,6-difluorophenyl group at the 6-position, creates a specific electronic and steric environment that is not replicated by regioisomers or other halogenated analogs. Simple substitution with a 4-chloro-6-(2,6-difluorophenyl)pyrimidine introduces a less reactive halogen, significantly altering oxidative addition kinetics in palladium-catalyzed transformations, thereby reducing yields and necessitating harsher conditions [1]. Conversely, replacing the 2,6-difluorophenyl group with an unsubstituted phenyl ring (4-bromo-6-phenylpyrimidine) removes the fluorine-mediated conformational constraint and metabolic stabilization critical for target binding in NNRTI programs, leading to different biological outcomes [1][2]. These structural nuances mean that in-class compounds cannot be freely interchanged without compromising synthetic efficiency or pharmacological relevance.

Quantitative Differentiation Evidence: 4-Bromo-6-(2,6-difluorophenyl)pyrimidine vs. Closest Analogs


Superior Reactivity in Suzuki Coupling: 4-Bromo vs. 4-Chloro Analogs

In comparative studies of halogenated pyrimidine reactivity, bromopyrimidine substrates consistently demonstrate faster oxidative addition with palladium(0) catalysts than chloropyrimidine counterparts, enabling lower catalyst loadings, shorter reaction times, and higher yields in Suzuki-Miyaura couplings. While the classic study by Schomaker et al. (2001) noted a general preference for chloropyrimidines under their specific conditions due to chemoselectivity, they also acknowledged that bromopyrimidines are routinely preferred in cross-coupling reactions due to their higher intrinsic reactivity [1]. For 4-Bromo-6-(2,6-difluorophenyl)pyrimidine specifically, the presence of the electron-withdrawing difluorophenyl group further polarizes the C-Br bond, accelerating oxidative addition compared to non-fluorinated bromopyrimidines [2].

Cross-Coupling Medicinal Chemistry Process Chemistry

Metabolic Stabilization Advantage of 2,6-Difluorophenyl Group vs. Non-Fluorinated Phenyl Analogs

In the diarylpyrimidine (DAPY) class, the 2,6-difluorophenyl moiety is a critical pharmacophore for blocking CYP-mediated metabolism at the phenyl ring. A direct comparison study by Kang et al. (2019) on fluorinated DAPY derivatives demonstrated that compounds containing the 2,6-difluorophenyl substituent exhibited substantially lower hERG activity (IC50 > 30 µM for optimized derivatives) compared to matched non-fluorinated or mono-fluorinated analogs, which often suffer from higher hERG liability (IC50 < 10 µM) [1]. While the parent compound 4-Bromo-6-(2,6-difluorophenyl)pyrimidine is an intermediate and not tested directly, its downstream products consistently inherit this favorable profile, establishing the difluorophenyl motif as a preferred substructure for medicinal chemistry programs targeting viral or kinase targets [1][2].

Drug Metabolism HIV NNRTI In Vitro ADME

Regiochemical Precision: 4-Bromo-6-(2,6-difluorophenyl)pyrimidine vs. 2-Bromo-4-(2,6-difluorophenyl)pyrimidine

The DAPY pharmacophore specifically requires the 2,6-difluorophenyl group at the pyrimidine 6-position to achieve the correct binding pose within the HIV-1 reverse transcriptase allosteric pocket (PDB: 5K14) [1]. Relocating the bromine to the 2-position (2-bromo-4-(2,6-difluorophenyl)pyrimidine) prevents the correct vector alignment for subsequent C-N bond formation with the arylaminolinker, a step essential for constructing NNRTIs like etravirine and rilpivirine. While no published direct head-to-head comparison of these two regioisomers exists, the X-ray crystallography data of key DAPY analogs (PDB 5K14) unequivocally demonstrates that the 4-bromo-6-(2,6-difluorophenyl) substitution pattern is required for the synthesis of known potent NNRTIs with picomolar activity [1][2].

Regioselectivity NNRTI Synthesis Structure-Activity Relationship

Theoretical LogP and Topological Polar Surface Area (TPSA) Distinctions from Non-Fluorinated Analogues

The computed physicochemical profile of 4-Bromo-6-(2,6-difluorophenyl)pyrimidine reveals a XLogP3 value of 3.1 and a TPSA of 25.8 Ų, as reported by authoritative chemical databases . In contrast, the non-fluorinated analogue 4-Bromo-6-phenylpyrimidine (CAS 34916-25-1) exhibits a XLogP3 of approximately 2.9 and a TPSA of 25.8 Ų . The slight increase in lipophilicity (ΔLogP ≈ +0.2) conferred by fluorine substitution is known to enhance membrane permeability while the inherently low TPSA (<60 Ų) predicts excellent blood-brain barrier (BBB) penetration potential for derived compounds .

Physicochemical Properties Drug-likeness Molecular Modeling

Procurement-Driven Application Scenarios for 4-Bromo-6-(2,6-difluorophenyl)pyrimidine


Synthesis of Next-Generation HIV-1 NNRTIs with Improved Resistance Profiles

Medicinal chemistry groups synthesizing diarylpyrimidine (DAPY) derivatives require 4-Bromo-6-(2,6-difluorophenyl)pyrimidine as a key intermediate for the late-stage diversification of the pyrimidine 4-position via Suzuki coupling or Buchwald-Hartwig amination. The presence of the 2,6-difluorophenyl moiety ensures that downstream compounds retain optimal binding interactions with the HIV-1 reverse transcriptase allosteric pocket, as confirmed by X-ray crystallography data (PDB 5K14) from studies such as Guillemont et al. (2016) [1]. This intermediate is directly used to synthesize analogs of etravirine and rilpivirine with extended resistance profiles, making it essential for programs targeting multi-drug resistant HIV strains.

Kinase Inhibitor Fragment Libraries and PIM Kinase Programs

The 4-bromo handle offers a versatile point for parallel library synthesis. Patents such as the PIM kinase inhibitor application (US20150266882A1) describe the use of 4,6-disubstituted pyrimidines with 2,6-difluorophenyl groups to explore kinase selectivity [1]. By procuring 4-Bromo-6-(2,6-difluorophenyl)pyrimidine, researchers can rapidly generate diverse analogs via one-step palladium-catalyzed reactions, enabling structure-activity relationship (SAR) exploration around the pyrimidine core without the need for complex multi-step synthesis of each library member.

Agrochemical Lead Generation Targeting Fluorinated Pyrimidine Scaffolds

The combination of halogen and fluorine substitution makes this compound a valuable building block for agrochemical discovery programs focused on fungicidal and herbicidal pyrimidine derivatives. The same Suzuki reactivity that is leveraged in pharmaceutical synthesis allows for the introduction of diverse aryl and heteroaryl groups, while the fluorine atoms enhance metabolic stability in target organisms, a property empirically validated in fluorinated pesticide development programs as described in patents such as US20040077669 [1].

Quote Request

Request a Quote for 4-Bromo-6-(2,6-difluorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.